molecular formula C15H23N3O3 B6782045 N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide

N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide

Cat. No.: B6782045
M. Wt: 293.36 g/mol
InChI Key: FBSZDRLRJSPUSD-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a dimethylaminoethyl group, and an oxolan-2-ylmethyl group

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-17(2)8-9-18(11-12-5-4-10-21-12)15(20)13-6-3-7-14(19)16-13/h3,6-7,12H,4-5,8-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSZDRLRJSPUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1CCCO1)C(=O)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloronicotinic acid with N,N-dimethylaminoethylamine to form an intermediate, which is then reacted with oxirane to introduce the oxolan-2-ylmethyl group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core.

    N-[2-(dimethylamino)ethyl]acrylamide: Contains a similar dimethylaminoethyl group but with an acrylamide core.

Uniqueness

N-[2-(dimethylamino)ethyl]-6-oxo-N-(oxolan-2-ylmethyl)-1H-pyridine-2-carboxamide is unique due to its combination of a pyridine ring and an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

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